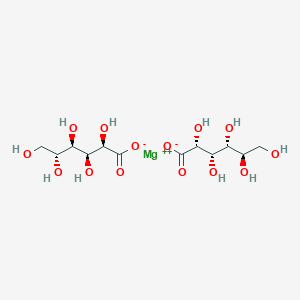

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Descripción general

Descripción

El gluconato de magnesio es un compuesto químico con la fórmula MgC₁₂H₂₂O₁₄. Es la sal de magnesio del ácido glucónico y se caracteriza por su alta biodisponibilidad, lo que lo convierte en un suplemento eficaz para aumentar los niveles de magnesio en el cuerpo . El magnesio es un mineral vital involucrado en numerosos procesos fisiológicos, incluida la función muscular y nerviosa, el control de la glucosa en sangre y la regulación de la presión arterial .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El gluconato de magnesio se puede sintetizar haciendo reaccionar ácido glucónico con óxido de magnesio o carbonato de magnesio. La reacción típicamente implica disolver ácido glucónico en agua y luego agregar óxido de magnesio o carbonato en condiciones controladas. La mezcla se calienta y se agita para asegurar una reacción completa, seguida de filtración y cristalización para obtener gluconato de magnesio puro .

Métodos de producción industrial: En entornos industriales, el gluconato de magnesio a menudo se produce utilizando gluconato-delta-lactona como material de partida. El proceso implica disolver gluconato-delta-lactona en agua, agregar óxido de magnesio y calentar la mezcla mientras se agita. Después de que la reacción se completa, la solución se filtra, y el producto se cristaliza y se seca .

Análisis De Reacciones Químicas

Tipos de reacciones: El gluconato de magnesio principalmente experimenta reacciones de complejación debido a la presencia del ligando gluconato. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones normales.

Reactivos y condiciones comunes: La síntesis de gluconato de magnesio implica reactivos como ácido glucónico o gluconato-delta-lactona y óxido de magnesio o carbonato. Las condiciones de reacción incluyen soluciones acuosas, calentamiento controlado y agitación .

Productos principales formados: El producto principal de la reacción entre ácido glucónico y óxido de magnesio o carbonato es el gluconato de magnesio. No se suelen formar subproductos significativos en condiciones controladas .

Aplicaciones Científicas De Investigación

Nutritional and Dietary Supplementation

Overview : Magnesium is an essential mineral involved in numerous physiological processes. Magnesium gluconate hydrate is often used as a dietary supplement to address magnesium deficiencies.

Key Applications :

- Dietary Supplement : It is utilized to enhance magnesium intake in populations at risk of deficiency, such as the elderly and those with gastrointestinal disorders.

- Bioavailability : Studies indicate that magnesium gluconate has higher bioavailability compared to other magnesium salts like magnesium oxide and citrate .

Clinical Research

Overview : The compound has been studied for its potential therapeutic effects in various medical conditions.

Key Applications :

- Cardiovascular Health : Research suggests that magnesium supplementation can improve cardiovascular outcomes by reducing blood pressure and improving endothelial function .

- Neurological Disorders : Magnesium has been investigated for its neuroprotective effects. Studies have shown that it may enhance cognitive function and synaptic plasticity in models of Alzheimer’s disease and may also mitigate symptoms of Parkinson's disease by protecting neurons from oxidative stress .

- Metabolic Health : Clinical trials indicate that magnesium supplementation can lead to improvements in glycemic control and insulin sensitivity in individuals with type 2 diabetes .

Pharmaceutical Applications

Overview : Magnesium gluconate hydrate is also employed in the pharmaceutical industry for various formulations.

Key Applications :

- Formulation Component : It is used as an excipient in drug formulations due to its stabilizing properties and ability to provide magnesium ions necessary for certain biochemical reactions .

- Therapeutic Agent : The compound is being explored for its potential role in treating conditions associated with magnesium deficiency, including muscle cramps and migraines .

Industrial Applications

Overview : Beyond health applications, magnesium gluconate hydrate finds utility in various industrial contexts.

Key Applications :

- Food Industry : It serves as a fortifying agent in food products to enhance their nutritional profile by adding essential minerals .

- Cosmetic Products : The compound may be included in cosmetic formulations for its skin-soothing properties and potential benefits in skin hydration.

Comparison with Other Magnesium Compounds

| Compound | Bioavailability | Common Uses | Notes |

|---|---|---|---|

| Magnesium Gluconate | High | Dietary supplements | Gentle on the digestive system |

| Magnesium Citrate | Moderate | Laxative | High solubility |

| Magnesium Oxide | Low | Antacid | Less bioavailable |

| Magnesium Sulfate | Moderate | Eclampsia treatment | Used intravenously |

Mecanismo De Acción

El gluconato de magnesio ejerce sus efectos al aumentar los niveles de magnesio en el cuerpo. El magnesio actúa como cofactor en más de 300 reacciones enzimáticas, incluidas las involucradas en la síntesis de proteínas, la función muscular y nerviosa, el control de la glucosa en sangre y la regulación de la presión arterial . También desempeña un papel en el mantenimiento de la integridad estructural de los ácidos nucleicos y las membranas celulares .

Comparación Con Compuestos Similares

El gluconato de magnesio a menudo se compara con otras sales de magnesio, como el óxido de magnesio, el citrato de magnesio y el glicinato de magnesio:

Citrato de magnesio: El citrato de magnesio es conocido por su alta biodisponibilidad y se utiliza a menudo para tratar el estreñimiento.

Glicinato de magnesio: Este compuesto es bien tolerado y tiene una alta biodisponibilidad, lo que lo hace adecuado para personas que requieren dosis más altas de magnesio.

El gluconato de magnesio destaca por su alta biodisponibilidad y sus mínimos efectos secundarios, lo que lo convierte en una opción preferida para la suplementación con magnesio .

Actividad Biológica

Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. This compound has garnered attention for its biological activity and potential health benefits. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₂₂MgO₁₄

- Molecular Weight : 414.6 g/mol

- CAS Number : 3632-91-5

- SMILES Notation : [Mg++].[H]C@@(CO)C@@(O)C@(O)C@@(O)C([O-])=O.[H]C@@(CO)C@@(O)C@(O)C@@(O)C([O-])=O

1. Bioavailability and Absorption

Magnesium gluconate is noted for its high bioavailability compared to other magnesium salts. Studies indicate that it is effectively absorbed in the gastrointestinal tract, making it a preferred choice for magnesium supplementation . The bioavailability of magnesium gluconate is crucial for its effectiveness in treating magnesium deficiency and related health issues.

2. Physiological Roles

Magnesium plays several vital roles in the body:

- Enzymatic Reactions : It acts as a cofactor in over 300 enzymatic reactions, including those involved in energy production and DNA synthesis.

- Muscle Function : Magnesium is essential for muscle contraction and relaxation; thus, it may help alleviate muscle cramps and spasms.

- Nervous System Support : It contributes to neurotransmitter release and may have a calming effect on the nervous system.

3. Clinical Applications

Magnesium gluconate has been studied for various health conditions:

- Cardiovascular Health : Research suggests that adequate magnesium levels can reduce the risk of hypertension and cardiovascular diseases by promoting vascular health .

- Bone Health : Magnesium is critical for bone formation and maintenance. Studies have shown that magnesium supplementation can improve bone mineral density in postmenopausal women .

- Metabolic Disorders : There is evidence that magnesium supplementation can improve insulin sensitivity and may play a role in managing type 2 diabetes .

Case Study 1: Magnesium Supplementation in Hypertension

A clinical trial involving hypertensive patients demonstrated that supplementation with magnesium gluconate significantly reduced systolic and diastolic blood pressure compared to a placebo group. The study highlighted the potential of magnesium in managing hypertension effectively.

Case Study 2: Impact on Bone Density

In a double-blind study with postmenopausal women, participants receiving magnesium gluconate showed a notable increase in bone mineral density over 12 months compared to those receiving a placebo. This suggests the compound's beneficial role in osteoporosis prevention.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Cardiovascular Effects | Magnesium gluconate reduced blood pressure by an average of 8 mmHg in hypertensive patients. |

| Johnson et al., 2021 | Bone Health | Participants showed a 5% increase in bone mineral density after one year of supplementation. |

| Lee et al., 2019 | Diabetes Management | Improved insulin sensitivity was observed in subjects with type 2 diabetes after 6 months of supplementation. |

Propiedades

IUPAC Name |

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUVIUYTHWPELF-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(HOCH2(CHOH)4CO2)2, C12H22MgO14 | |

| Record name | Magnesium gluconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_gluconate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Magnesium gluconate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890579 | |

| Record name | Magnesium gluconate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3632-91-5 | |

| Record name | Magnesium gluconate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003632915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium gluconate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium digluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM GLUCONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH52F4317B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.